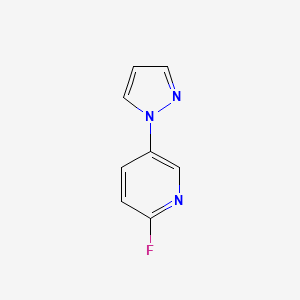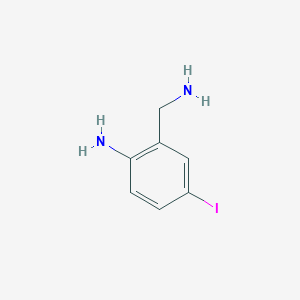phosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate](/img/structure/B13694181.png)
S-[2-[[[(5,5-Dimethyl-4-oxohexyl)oxy](4-nitrophenoxy)phosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-2-[[[(5,5-Dimethyl-4-oxohexyl)oxyphosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate: is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-2-[[[(5,5-Dimethyl-4-oxohexyl)oxyphosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common reagents used in these reactions include phosphoric acid derivatives, nitrophenol, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Análisis De Reacciones Químicas
Types of Reactions
S-2-[[[(5,5-Dimethyl-4-oxohexyl)oxyphosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a solvent like ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
S-2-[[[(5,5-Dimethyl-4-oxohexyl)oxyphosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which S-2-[[[(5,5-Dimethyl-4-oxohexyl)oxyphosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular functions and biochemical processes. For example, the compound may inhibit or activate certain enzymes, leading to alterations in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- S-2-[[[(5,5-Dimethyl-4-oxohexyl)oxyphosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate
- S-2-[[[(5,5-Dimethyl-4-oxohexyl)oxyphosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate
Uniqueness
The uniqueness of S-2-[[[(5,5-Dimethyl-4-oxohexyl)oxyphosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate lies in its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C21H32NO8PS |
|---|---|
Peso molecular |
489.5 g/mol |
Nombre IUPAC |
S-[2-[(5,5-dimethyl-4-oxohexoxy)-(4-nitrophenoxy)phosphoryl]oxyethyl] 2,2-dimethylpropanethioate |
InChI |
InChI=1S/C21H32NO8PS/c1-20(2,3)18(23)8-7-13-28-31(27,29-14-15-32-19(24)21(4,5)6)30-17-11-9-16(10-12-17)22(25)26/h9-12H,7-8,13-15H2,1-6H3 |
Clave InChI |
XYNHHFNDNTZGNK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)CCCOP(=O)(OCCSC(=O)C(C)(C)C)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


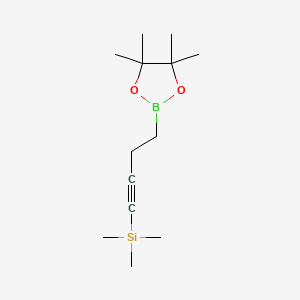
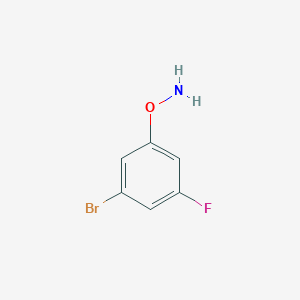

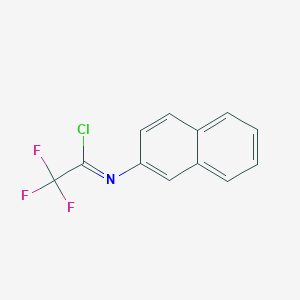
![2-Methylfuro[3,2-b]pyridine 4-oxide](/img/structure/B13694115.png)
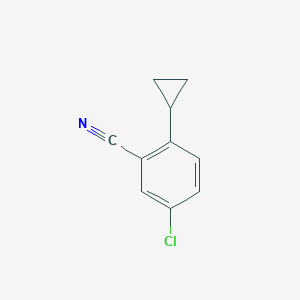
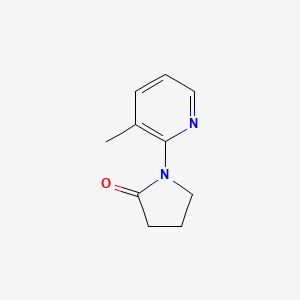
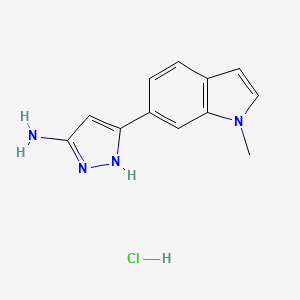
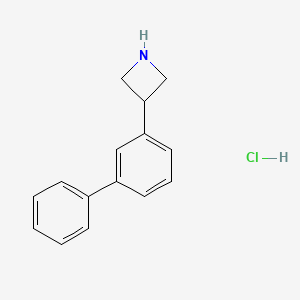
![9-Methoxy-2-methyl-3h-benzo[f]chromen-3-one](/img/structure/B13694156.png)
![3-[5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13694163.png)
![Ethyl 3-[(2,4-Dichlorophenyl)amino]-3-oxo-2-(triphenylphosphoranylidene)propanoate](/img/structure/B13694169.png)
